molecular formula C24H20ClN3O2 B2467007 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 932458-00-9

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2467007
CAS RN: 932458-00-9
M. Wt: 417.89
InChI Key: XRNSCTHBMAXIJH-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide, also known as CMBA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Anti-inflammatory Activities

Several studies have synthesized derivatives similar to "2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide," highlighting their potential anti-inflammatory properties. For instance, novel quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities, with some compounds showing significant potency compared to standard drugs like diclofenac sodium. These studies indicate that specific structural modifications can enhance the anti-inflammatory efficacy of quinazolinyl derivatives (Alagarsamy et al., 2015).

Antibacterial Applications

Research on quinazolinyl acetamides also extends to their antibacterial properties. A variety of synthesized compounds have been screened against multiple bacterial strains, demonstrating significant antibacterial activities. The variation in functional groups attached to the quinazolinyl core structure appears to influence their effectiveness against different bacterial species, suggesting the potential for these compounds to be developed into novel antibacterial agents (Singh et al., 2010).

Analgesic Effects

The analgesic potential of quinazolinyl acetamides, akin to "2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide," has been explored, with some derivatives showing promising results. Studies have identified compounds with more potent analgesic activities than reference standards, indicating the relevance of these derivatives in developing new pain management solutions (Alagarsamy et al., 2015).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-16-7-9-17(10-8-16)14-26-22(29)15-28-21-12-11-19(25)13-20(21)23(27-24(28)30)18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNSCTHBMAXIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

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